molecular formula C26H34O3S2 B14295877 3,4-Bis(2-methyl-4,5-dipropylthiophen-3-yl)furan-2,5-dione CAS No. 115726-51-7

3,4-Bis(2-methyl-4,5-dipropylthiophen-3-yl)furan-2,5-dione

Cat. No.: B14295877
CAS No.: 115726-51-7
M. Wt: 458.7 g/mol
InChI Key: ITMQIYILCCVLPU-UHFFFAOYSA-N
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Description

3,4-Bis(2-methyl-4,5-dipropylthiophen-3-yl)furan-2,5-dione is a complex organic compound featuring a furan ring substituted with thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(2-methyl-4,5-dipropylthiophen-3-yl)furan-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiophene derivatives with furan-2,5-dione under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(2-methyl-4,5-dipropylthiophen-3-yl)furan-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene rings into more saturated forms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene rings.

Scientific Research Applications

3,4-Bis(2-methyl-4,5-dipropylthiophen-3-yl)furan-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3,4-Bis(2-methyl-4,5-dipropylthiophen-3-yl)furan-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran: Another furan derivative with different substituents.

    Thiophene-based compounds: Various thiophene derivatives with similar structural motifs.

Uniqueness

3,4-Bis(2-methyl-4,5-dipropylthiophen-3-yl)furan-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

115726-51-7

Molecular Formula

C26H34O3S2

Molecular Weight

458.7 g/mol

IUPAC Name

3,4-bis(2-methyl-4,5-dipropylthiophen-3-yl)furan-2,5-dione

InChI

InChI=1S/C26H34O3S2/c1-7-11-17-19(13-9-3)30-15(5)21(17)23-24(26(28)29-25(23)27)22-16(6)31-20(14-10-4)18(22)12-8-2/h7-14H2,1-6H3

InChI Key

ITMQIYILCCVLPU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC(=C1C2=C(C(=O)OC2=O)C3=C(SC(=C3CCC)CCC)C)C)CCC

Origin of Product

United States

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